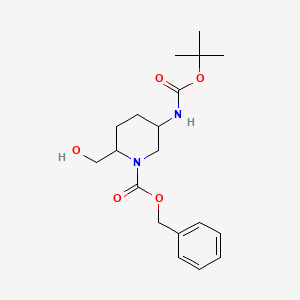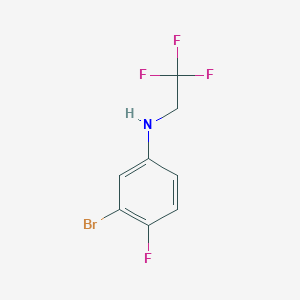
3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline
Overview
Description
“3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline” is a chemical compound with the molecular formula C8H6BrF4N . It has a molecular weight of 272.04 . This compound is used for research purposes .
Molecular Structure Analysis
The molecular structure of “3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline” consists of a benzene ring substituted with a bromo group, a fluoro group, and a trifluoroethylamine group . The exact spatial arrangement of these groups can be determined using techniques such as NMR, HPLC, LC-MS, and UPLC .Scientific Research Applications
Synthesis of Fluorinated Quinolines
- Application Summary: Fluorinated quinolines are synthesized using a variety of methods, including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, and direct fluorinations .
- Methods of Application: The reaction allows one to alkylate the position 4 of 3-fluoroquinoline . 2-Bromo-3-fluoroquinoline is easily lithiated and transformed into 3-fluoro-quinolin-2-carboxylic acid on treatment of 2-lithium compound with dry carbon dioxide .
- Results or Outcomes: The synthesis of fluorinated quinolines has led to the development of compounds exhibiting remarkable biological activity. These quinolines have found applications in medicine .
Organic Synthesis with N-2,2,2-Trifluoroethylisatin Ketimines
- Application Summary: N-2,2,2-Trifluoroethylisatin ketimines have been developed as fluorine-containing synthons and have received the attention of many chemists since 2015 .
- Methods of Application: An alternative method for enantioselective synthesis of CF3-containing spirooxindoles via [3 + 2] cycloaddition between N-2,2,2-trifluoroethylisatin ketimines and 2,3-dioxopyrrolidines was developed .
- Results or Outcomes: The special properties of fluorine atoms and fluorine-containing groups have led to an increasing number of applications for fluorine-containing organic compounds, which are also extremely widely used in the field of new drug development .
Synthesis of Fluorinated Pyridines
- Application Summary: Fluorinated pyridines are synthesized using a variety of methods . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
- Methods of Application: The reaction allows one to alkylate the position 4 of 3-fluoropyridine . 2-Bromo-3-fluoroquinoline is easily lithiated and transformed into 3-fluoro-quinolin-2-carboxylic acid on treatment of 2-lithium compound with dry carbon dioxide .
- Results or Outcomes: The synthesis of fluorinated pyridines has led to the development of compounds exhibiting remarkable biological activity. These pyridines have found applications in medicine .
Synthesis of 3-Bromo-4-fluoro-N-isopropylbenzamide
- Application Summary: 3-Bromo-4-fluoro-N-isopropylbenzamide is a compound that can be used as an intermediate in organic synthesis .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but typically involve standard organic synthesis techniques .
- Results or Outcomes: The compound can be used in the synthesis of a variety of other organic compounds .
Synthesis of Fluorinated Pyridines
- Application Summary: Fluorinated pyridines are synthesized using a variety of methods . The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .
- Methods of Application: The reaction allows one to alkylate the position 4 of 3-fluoropyridine . 2-Bromo-3-fluoroquinoline is easily lithiated and transformed into 3-fluoro-quinolin-2-carboxylic acid on treatment of 2-lithium compound with dry carbon dioxide .
- Results or Outcomes: The synthesis of fluorinated pyridines has led to the development of compounds exhibiting remarkable biological activity. These pyridines have found applications in medicine .
Synthesis of Photoactive Methyl 4-Bromo-3-((2,6-Difluorophenyl)diazenyl) Benzoate
- Application Summary: The synthesis and structure of a novel ortho-fluoroazobenzene, methyl 4-bromo-3-((2,6-difluorophenyl)diazenyl) benzoate is described . The title molecule crystallizes in the centrocemetric space group P -1 with two rotomer molecules of the title compound in the asymmetric unit .
- Methods of Application: The specific methods of synthesis are not detailed in the source, but typically involve standard organic synthesis techniques .
- Results or Outcomes: The molecule is photoactive in solution, the close-packed lattice appears to inhibit photo-induced structural reorganization in the crystalline state .
Safety And Hazards
properties
IUPAC Name |
3-bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF4N/c9-6-3-5(1-2-7(6)10)14-4-8(11,12)13/h1-3,14H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAOAOPILXLPMJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NCC(F)(F)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-fluoro-N-(2,2,2-trifluoroethyl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



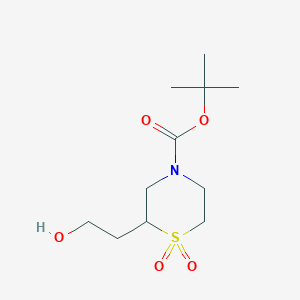
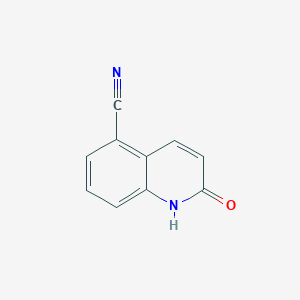
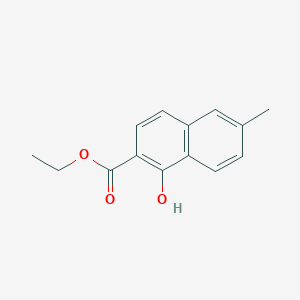
![(R)-4-methyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409465.png)
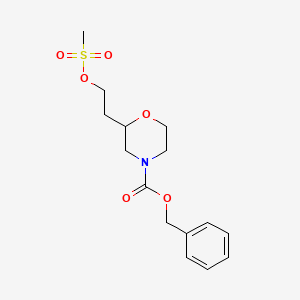
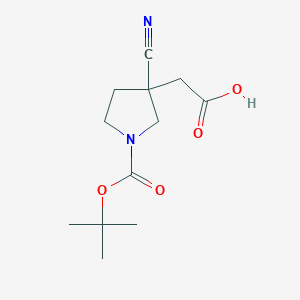
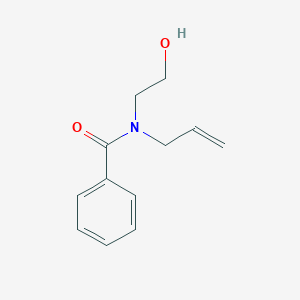
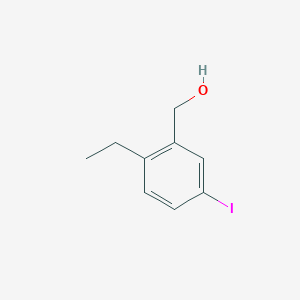
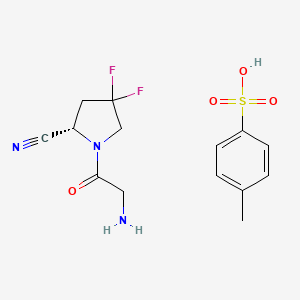

![(R)-4-methyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409478.png)
![(R)-4-ethyl-3,4-dihydro-2H-benzo[b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409479.png)
![4-ethyl-3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1409480.png)
